methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate
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Overview
Description
Methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a complex organic compound. Its chemical formula is C₁₇H₁₄F₂INO₄ . Structurally, it belongs to the class of biphenyls and derivatives , characterized by two benzene rings linked by a C-C bond . Unfortunately, specific background information about this compound remains elusive.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound are not widely documented. researchers have explored various methods to access it, likely involving multistep reactions. Further studies are needed to elucidate the precise synthetic pathway.
Industrial Production:: Industrial-scale production methods are scarce in the literature. Given its complexity, it may not be produced on a large scale due to synthetic challenges and limited applications.
Chemical Reactions Analysis
Reactivity:: Methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate likely undergoes diverse chemical reactions, including:
Oxidation: Potential oxidation at specific functional groups.
Reduction: Reduction reactions to modify its structure.
Substitution: Substituent exchange reactions.
Other Transformations: Ring-opening, cyclization, or rearrangement reactions.
Common Reagents and Conditions:: Specific reagents and conditions remain undisclosed. standard organic chemistry reagents (e.g., oxidants, reducing agents, Lewis acids) likely play a role.
Major Products:: The major products formed during these reactions depend on the specific reaction pathways. Isolation and characterization of intermediates and final products are essential for a comprehensive understanding.
Scientific Research Applications
Chemistry::
Structural Elucidation: Researchers may use this compound as a challenging test case for spectroscopic techniques (NMR, MS, IR).
Synthetic Methodology: Investigating novel synthetic strategies.
Pharmacology: Assessing potential biological activities (e.g., receptor binding, enzyme inhibition).
Drug Discovery: Exploring its therapeutic potential.
Fine Chemicals: Possible applications in specialty chemicals.
Materials Science: Investigating its properties for materials development.
Mechanism of Action
The precise mechanism by which methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate exerts its effects remains unknown. Further research is crucial to uncover its molecular targets and signaling pathways.
Comparison with Similar Compounds
While direct analogs are scarce, we can compare this compound to related structures:
Biological Activity
Methyl N-{[2-(2,5-dimethoxyphenyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique isoquinoline structure combined with a beta-alanine moiety. The specific arrangement of functional groups contributes to its biological properties.
- Molecular Formula : C17H20N2O4
- Molecular Weight : 316.35 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various mechanisms of action:
- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, which is crucial in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.
- Antitumor Properties : Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound revealed a significant reduction in oxidative stress markers in vitro. The compound effectively decreased malondialdehyde (MDA) levels and increased glutathione (GSH) levels in treated cells.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation, administration of the compound led to a marked decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) levels. These results suggest that the compound could be beneficial for conditions characterized by chronic inflammation.
Case Study 3: Antitumor Activity
Research on various cancer cell lines demonstrated that this compound induces apoptosis through the activation of caspase pathways. The study reported an IC50 value indicating effective cytotoxicity against breast and lung cancer cells.
Properties
Molecular Formula |
C22H22N2O6 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 3-[[2-(2,5-dimethoxyphenyl)-1-oxoisoquinoline-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C22H22N2O6/c1-28-14-8-9-19(29-2)18(12-14)24-13-17(21(26)23-11-10-20(25)30-3)15-6-4-5-7-16(15)22(24)27/h4-9,12-13H,10-11H2,1-3H3,(H,23,26) |
InChI Key |
DJWARJUNFDJLBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
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